molecular formula C16H16O3 B1220353 2-(Phenyl(o-tolyl)methoxy)acetic acid CAS No. 20263-93-8

2-(Phenyl(o-tolyl)methoxy)acetic acid

Cat. No.: B1220353
CAS No.: 20263-93-8
M. Wt: 256.3 g/mol
InChI Key: MYGBSFSFRKTQRM-UHFFFAOYSA-N
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Description

2-(Phenyl(o-tolyl)methoxy)acetic acid is a substituted acetic acid derivative featuring a phenyl group and an ortho-tolyl (o-tolyl) group attached via a methoxy linker. The o-tolyl group introduces steric hindrance due to the ortho-substituted methyl group, which may influence reactivity, solubility, and interactions in biological systems. Such derivatives are often explored in agrochemical and pharmaceutical research due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-[(2-methylphenyl)-phenylmethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-7-5-6-10-14(12)16(19-11-15(17)18)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBSFSFRKTQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942381
Record name [(2-Methylphenyl)(phenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20263-93-8
Record name 2-Methylbenzhydryloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2-Methylphenyl)(phenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenyl(o-tolyl)methoxy)acetic acid typically involves the reaction of o-tolylmagnesium bromide with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-(Phenyl(o-tolyl)methoxy)acetic acid exhibit significant anti-inflammatory and analgesic effects. These properties are crucial in developing new non-steroidal anti-inflammatory drugs (NSAIDs). A study highlighted the synthesis of various analogs and their evaluation for cyclooxygenase inhibition, demonstrating promising results in reducing inflammation without the common side effects associated with traditional NSAIDs .

2. Antimicrobial Activity
The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents. A recent investigation into its structure-activity relationship revealed that modifications to the phenyl and toluylic groups can enhance antimicrobial potency. This research is particularly relevant given the rising concern over antibiotic resistance .

Agricultural Applications

1. Fungicidal Activity
this compound derivatives have been evaluated for their fungicidal properties. A study assessed their effectiveness against various fungal pathogens, revealing that certain modifications improved their efficacy as fungicides. This application is significant for developing safer agricultural practices that reduce reliance on traditional chemical fungicides .

2. Herbicide Development
The compound's ability to inhibit specific plant growth pathways has led to its exploration as a potential herbicide. Research has focused on its mechanism of action, which involves disrupting auxin transport in plants, thus providing a basis for designing selective herbicides that target weeds while sparing crops .

Material Science Applications

1. Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer synthesis. The compound can act as a monomer or a modifier in creating polymers with enhanced thermal stability and mechanical properties. Studies show that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelReference
Anti-inflammatoryHigh
AntimicrobialModerate
FungicidalHigh
HerbicidalModerate

Table 2: Synthesis and Modifications

Modification TypeResulting PropertyReference
Phenyl substitutionIncreased potency
Toluylic modificationEnhanced solubility
Polymer incorporationImproved mechanical strength

Case Studies

Case Study 1: Development of Anti-inflammatory Agents
A series of experiments were conducted to evaluate the anti-inflammatory effects of synthesized derivatives of this compound. The results indicated that compounds with specific substitutions on the phenyl ring exhibited higher COX-1 and COX-2 inhibition rates compared to existing NSAIDs, suggesting potential for new therapeutic agents .

Case Study 2: Agricultural Application as a Fungicide
In an agricultural field trial, formulations containing derivatives of this compound were tested against common fungal pathogens affecting crops. Results showed a significant reduction in fungal incidence compared to untreated controls, highlighting its potential as an eco-friendly alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 2-(Phenyl(o-tolyl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Phenyl(o-tolyl)methoxy)acetic acid with structurally related compounds, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method (Yield) Reference
This compound Phenyl, o-tolyl methoxy C₁₆H₁₆O₃ High steric hindrance; potential agrochemical use Not explicitly described
2-Phenyl-2-(p-tolyl)acetic acid Phenyl, p-tolyl C₁₅H₁₄O₂ Lower steric hindrance; chemical intermediate Not detailed
2-(o-Tolyl)acetic acid derivatives o-Tolyl, β-methoxyacrylate Varies Fungicidal activity Multi-step synthesis (medium to good yields)
(E)-Methoxyamino(α-(o-tolyloxy)-o-tolyl)acetic acid o-Tolyloxy, methoxyamino C₁₄H₁₆ClN₂O Pesticidal activity (inferred) Not specified
2-Methoxyphenylacetic acid 2-Methoxy phenyl C₉H₁₀O₃ Increased acidity; pharmaceutical applications Classic oxidation and esterification

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The o-tolyl group in this compound introduces significant steric effects compared to the para-substituted analog (2-Phenyl-2-(p-tolyl)acetic acid). This may reduce solubility in polar solvents but enhance binding selectivity in biological targets .

Biological Activity

2-(Phenyl(o-tolyl)methoxy)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group attached to a phenyl ring and an o-tolyl substituent, which contributes to its unique chemical properties. The compound can be synthesized through various organic reactions, often involving substituted aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Interaction : The compound has been shown to modulate the activity of various enzymes, influencing metabolic pathways and cellular signaling processes. It can act as an inhibitor or activator, depending on the target enzyme and concentration used.
  • Gene Expression : Research indicates that this compound can alter gene expression profiles, affecting cellular metabolism and function. It has been observed to upregulate genes involved in metabolic pathways, thereby enhancing cellular homeostasis.
  • Transport Mechanisms : The transport and distribution of the compound within cells are facilitated by specific transporters, which affect its localization and biological efficacy.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections .
  • Antitumor Effects : Preliminary investigations suggest that this compound may have antitumor activity against certain cancer cell lines. Its structural characteristics allow it to interfere with cancer cell proliferation and survival mechanisms .
  • Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting potential as an antimicrobial agent .
  • Antitumor Activity : Research involving human cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxic effects. The mechanism was linked to apoptosis induction in cancer cells, highlighting its potential use in cancer therapy .
  • Inflammation Modulation : In animal models, administration of this compound demonstrated reduced markers of inflammation, indicating its therapeutic potential for inflammatory conditions .

Dosage and Toxicity

The biological effects of this compound are highly dependent on dosage:

  • Low Doses : At lower concentrations, the compound exhibits minimal adverse effects while still providing beneficial biological activity.
  • High Doses : Increased dosages can lead to significant biochemical changes but may also result in toxicity. Careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing risks.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(phenyl(o-tolyl)methoxy)acetic acid?

The synthesis typically involves constructing the methoxy-bridged phenyl-o-tolyl core followed by introducing the acetic acid moiety. A validated approach includes:

  • Step 1 : Reacting o-tolyl derivatives (e.g., 2-(o-tolyl)acetic acid) with phenol derivatives under acidic or catalytic conditions to form the methoxy bridge .
  • Step 2 : Introducing the acetic acid group via alkylation or ester hydrolysis. For example, chloroacetic acid can react with sodium phenoxide intermediates under reflux conditions, followed by acidification .
  • Optimization : Catalysts like p-toluenesulfonic acid improve yields, while purification via recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • FT-IR : Key peaks include:
    • Broad O-H stretch (~2500-3300 cm⁻¹, carboxylic acid).
    • C=O stretch (~1700 cm⁻¹, acetic acid).
    • C-O-C asymmetric stretch (~1250 cm⁻¹, ether linkage) .
  • ¹H/¹³C NMR :
    • Aromatic protons (δ 6.5–7.5 ppm, integrating phenyl and o-tolyl groups).
    • Methoxy protons (δ ~3.8 ppm, singlet).
    • Acetic acid protons (δ ~3.6–4.2 ppm, CH₂ group) .
  • MS : Molecular ion peak at m/z corresponding to C₁₆H₁₆O₃ (exact mass: 256.21) .

Advanced Research Questions

Q. What strategies resolve contradictions in purity assessments between HPLC and NMR data?

Discrepancies may arise from:

  • Co-eluting impurities in HPLC (masked by similar retention times).
  • Residual solvents in NMR (e.g., DMSO-d₆ or CHCl₃).
    Solutions :
  • Use orthogonal methods: Combine HPLC with diode-array detection (DAD) and high-resolution MS .
  • Perform ¹H NMR quantitative analysis (qNMR) with internal standards (e.g., maleic acid) .
  • Reference synthetic intermediates (e.g., 2-(o-tolyl)acetic acid) for cross-validation .

Q. How does the electronic environment of the o-tolyl group influence reactivity in derivatization reactions?

The methyl group on the o-tolyl ring induces steric hindrance and electron-donating effects:

  • Steric effects : Limit nucleophilic attack at the ortho position, favoring para-substitution in further reactions .
  • Electronic effects : Enhance stability of intermediates in esterification or amidation reactions (e.g., via resonance stabilization) .
    Experimental validation : Compare reaction rates with meta- or para-tolyl analogs using kinetic studies (UV-Vis monitoring) .

Q. What are the potential biological targets of this compound, and how can its activity be optimized?

  • Hypothesized targets :
    • Fungal enzymes (e.g., β-methoxyacrylate targets in cytochrome bc₁ complex), based on structural similarity to bioactive β-methoxyacrylates .
    • Anti-inflammatory pathways (via modulation of arachidonic acid metabolism) due to carboxylic acid functionality .
  • Optimization :
    • Synthesize derivatives (e.g., methyl esters or amides) to enhance membrane permeability .
    • Use molecular docking to predict binding affinity with fungal CYP51 or COX-2 enzymes .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?

  • Hydrolysis : The acetic acid group undergoes pH-dependent hydrolysis:
    • Acidic conditions (pH < 3): Slow degradation.
    • Alkaline conditions (pH > 8): Rapid cleavage of the ester/methoxy group .
  • Thermal stability : Decomposes above 150°C, forming phenylglyoxylic acid (via oxidation) and o-cresol (via ether cleavage) .
    Mitigation : Store at 4°C in dark, buffered solutions (pH 5–7) .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Issue : Scalability bottlenecks in ether bond formation.
  • Solutions :
    • Switch from batch to continuous flow reactors for better heat/mass transfer .
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. What advanced techniques validate the compound’s environmental impact and degradation pathways?

  • LC-QTOF-MS : Identify degradation products in simulated environmental matrices (e.g., soil/water) .
  • Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity .
  • QSAR modeling : Predict biodegradation half-life using substituent electronic parameters (e.g., Hammett σ values) .

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